molecular formula C15H15N3O B14210262 6-Amino-3-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-indol-2-one CAS No. 824934-22-7

6-Amino-3-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14210262
CAS No.: 824934-22-7
M. Wt: 253.30 g/mol
InChI Key: HQOIBPGJJSAFJY-UHFFFAOYSA-N
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Description

6-Amino-3-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-indol-2-one is an organic compound with a complex structure that includes both amino and indole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of aniline derivatives with suitable carbonyl compounds, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce halogens or other functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Amino-3-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-(4-aminophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one: This compound shares structural similarities but differs in the presence of a benzoxazinone ring.

    3-Aminobiphenyl: Another related compound with a simpler structure, lacking the indole ring.

Uniqueness

6-Amino-3-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and the indole core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

824934-22-7

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-amino-3-(4-aminophenyl)-3-methyl-1H-indol-2-one

InChI

InChI=1S/C15H15N3O/c1-15(9-2-4-10(16)5-3-9)12-7-6-11(17)8-13(12)18-14(15)19/h2-8H,16-17H2,1H3,(H,18,19)

InChI Key

HQOIBPGJJSAFJY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)NC1=O)C3=CC=C(C=C3)N

Origin of Product

United States

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